![molecular formula C20H12N2OS2 B2663766 (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide CAS No. 536729-50-7](/img/structure/B2663766.png)
(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide, also known as ANTA, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. ANTA has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, neurodegenerative disorders, and inflammation. In
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide, also known as (2E)-N-{11-thia-13-azatetracyclo[7.5.1.0{5,15}.0{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}-3-(thiophen-2-yl)prop-2-enamide. Each application is detailed under a separate heading for clarity.
Organic Electronics
(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide: has shown potential in organic electronics due to its unique electronic properties. The compound’s conjugated system and electron-withdrawing groups make it a promising candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its ability to facilitate efficient charge transport and emission properties can enhance the performance of these devices .
Photovoltaic Cells
In the field of photovoltaics, this compound can be utilized as an electron acceptor material in organic solar cells. Its strong π-π interactions and low lowest unoccupied molecular orbital (LUMO) level contribute to efficient charge separation and transport, which are crucial for high energy conversion efficiency in solar cells . This makes it a valuable component in the development of next-generation solar energy technologies.
Chemical Sensors
The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors. Its ability to undergo changes in electrical properties in response to specific chemical stimuli can be harnessed to detect various analytes. This application is particularly useful in environmental monitoring and industrial process control, where accurate detection of chemical species is essential .
Biomedical Imaging
(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide: can be employed in biomedical imaging due to its fluorescent properties. When used as a fluorescent probe, it can help visualize biological processes at the cellular and molecular levels. This application is significant in medical diagnostics and research, where precise imaging is required to understand disease mechanisms and develop treatments .
Catalysis
The compound’s structural features make it a potential catalyst in various chemical reactions. Its ability to stabilize transition states and facilitate electron transfer can enhance the efficiency of catalytic processes. This application is valuable in the synthesis of fine chemicals and pharmaceuticals, where efficient and selective catalysis is crucial .
Antimicrobial Agents
Research has indicated that derivatives of this compound exhibit antimicrobial activity. Its ability to disrupt microbial cell membranes and interfere with essential biological processes makes it a promising candidate for developing new antimicrobial agents. This application is particularly important in addressing antibiotic resistance and developing new treatments for infectious diseases .
Organic Semiconductors
The compound’s semiconducting properties can be exploited in the development of organic semiconductors. Its ability to form stable, crystalline structures with high charge mobility makes it suitable for use in organic thin-film transistors (OTFTs) and other semiconductor devices. This application is critical in the advancement of flexible and wearable electronics .
Drug Delivery Systems
Due to its biocompatibility and ability to interact with biological molecules, (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide can be used in drug delivery systems. It can be engineered to deliver therapeutic agents to specific targets within the body, enhancing the efficacy and reducing the side effects of treatments. This application is significant in personalized medicine and targeted therapy .
Synthesis, crystal structure, and application of an acenaphtho[1,2-<italic>k</italic>] fluoranthene diimide derivative Synthesis of 8-aryl-7H-acenaphtho [1,2-d]imidazoles by multicomponent reaction of acenaphthylene-1,2-dione and aromatic aldehydes with ammonium acetate catalyzed by ferric hydrogensulfate Synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazoles by … - DeepDyve
Propriétés
IUPAC Name |
(E)-N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2OS2/c23-16(10-9-13-6-3-11-24-13)21-20-22-18-14-7-1-4-12-5-2-8-15(17(12)14)19(18)25-20/h1-11H,(H,21,22,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKKVHURFLAUSF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C=CC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)/C=C/C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


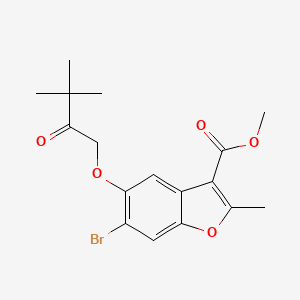
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2663686.png)
![N-(3-cyanophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2663690.png)
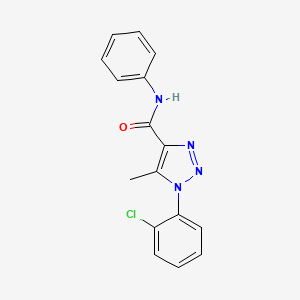

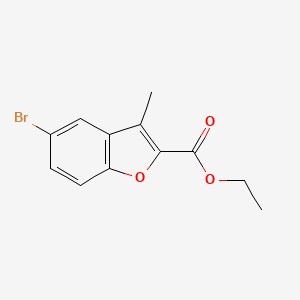
![2-(2-(2-Amino-4-methylpyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2663697.png)
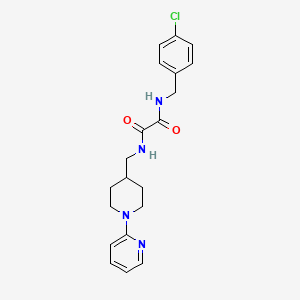
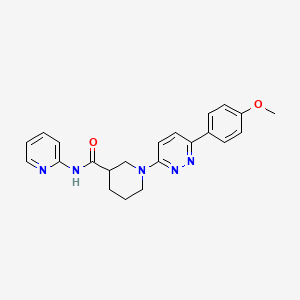
![(E)-4-(Dimethylamino)-1-[3-(2-methoxyphenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B2663702.png)
![2-[4-(2-Chlorophenyl)piperazino]-1-(2,5-dimethoxyphenyl)-1-ethanol](/img/structure/B2663703.png)

![7-(4-fluorophenyl)-1-methyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663706.png)